molecular formula C19H13ClO5 B3584312 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate

Cat. No.: B3584312
M. Wt: 356.8 g/mol
InChI Key: KILDRBNMPDPHGJ-UHFFFAOYSA-N
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Description

8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate is a synthetic coumarin derivative characterized by a chromen-2-one backbone substituted with a methyl group at position 4, an acetyl group at position 8, and a 3-chlorobenzoate ester at position 5. This compound belongs to a class of coumarins modified with halogenated aromatic esters, which are studied for their diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties.

Properties

IUPAC Name

(8-acetyl-4-methyl-2-oxochromen-7-yl) 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO5/c1-10-8-16(22)25-18-14(10)6-7-15(17(18)11(2)21)24-19(23)12-4-3-5-13(20)9-12/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILDRBNMPDPHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane at room temperature. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorine atom in the 3-chlorobenzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Antimicrobial Properties

Research indicates that coumarin derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate can inhibit the growth of various bacterial strains and fungi. The specific mechanism often involves disrupting the microbial cell membrane or inhibiting essential enzymes .

Antitumor Activity

The potential of this compound in cancer therapy is noteworthy. Several derivatives have been investigated for their ability to induce apoptosis in cancer cells. The presence of the acetyl and chlorobenzoate groups enhances its interaction with cellular targets involved in tumor growth and metastasis .

Anti-inflammatory Effects

Coumarins are recognized for their anti-inflammatory properties. Compounds similar to 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate have been shown to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, making them potential candidates for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate typically involves the reaction of appropriate benzoic acid derivatives with chromenone precursors under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Study Objective Findings
Study on Antimicrobial Activity Evaluate the efficacy against bacterial strainsSignificant inhibition observed against E. coli and S. aureus
Antitumor Activity Assessment Investigate apoptosis induction in cancer cellsInduced apoptosis in MCF-7 breast cancer cells via mitochondrial pathway
Anti-inflammatory Mechanism Study Assess modulation of cytokine productionReduced levels of TNF-alpha and IL-6 in treated models

Mechanism of Action

The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. It can also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional uniqueness of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate becomes evident when compared to related coumarin derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate 4-methyl, 8-acetyl, 7-(3-chlorobenzoate) C₁₉H₁₃ClO₆ 372.76 Potential antimicrobial activity; halogenated ester enhances metabolic stability
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate 4-methyl, 8-acetyl, 7-acetate C₁₄H₁₂O₅ 260.24 Simpler ester; used in crystallography studies (triclinic crystal system)
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate 7-(4-chlorobenzoate) C₁₆H₉ClO₄ 300.69 Chlorine at para position alters electronic properties; less steric hindrance
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate 7-(3,4-dimethoxybenzoate), 4-methyl, 8-acetyl C₂₁H₁₈O₇ 382.37 Methoxy groups enhance lipophilicity; studied for photochemical applications
Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate 7-ethoxypropanoate, 4-phenyl C₂₁H₁₈O₆ 366.36 Ester hydrolysis versatility; potential prodrug applications

Key Comparative Insights

Substituent Position and Electronic Effects: The 3-chlorobenzoate group in the target compound introduces meta-halogenation, which may hinder enzymatic degradation compared to the 4-chlorobenzoate analog (para-substituted) due to steric and electronic differences .

Biological Activity: Microbial Interactions: 3-Chlorobenzoate derivatives are substrates for bacterial dioxygenases (e.g., in Rhodococcus opacus 1CP), where the meta-chloro group influences substrate affinity and transport kinetics. This suggests that the target compound may resist rapid microbial degradation compared to non-halogenated coumarins . Enzyme Inhibition: The acetyl group at position 8 may stabilize interactions with enzyme active sites, as seen in related coumarins with acetyl modifications .

Synthetic and Crystallographic Data :

  • The acetate analog (Table 1) crystallizes in a triclinic system (space group P1) with distinct lattice parameters (e.g., a = 8.198 Å, b = 8.504 Å), providing a reference for predicting the crystallinity of the 3-chlorobenzoate derivative .

Environmental Degradation :

  • Phototrophic bacteria like Rhodopseudomonas palustris metabolize 3-chlorobenzoate via dechlorination pathways under anaerobic conditions, suggesting that the target compound’s environmental persistence may depend on microbial community composition .

Biological Activity

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate is a coumarin derivative that has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the synthesis, characterization, and biological activities of this compound, providing insights into its mechanisms of action and therapeutic potential.

Synthesis and Characterization

The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate typically involves the acylation of 7-hydroxycoumarin derivatives with 3-chlorobenzoic acid or its derivatives. The reaction is usually conducted in the presence of a coupling agent such as triethylamine to facilitate the formation of the desired ester.

Table 1: Synthesis Overview

StepReagentsConditionsYield
17-Hydroxycoumarin, 3-Chlorobenzoic AcidDry pyridine, refluxVaries
2TriethylamineMild conditionsHigh

The compound is characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate potent activity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell proliferation. Specifically, compounds similar to 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate have been reported to possess IC50 values as low as 0.47 μM against MCF-7 cells .

The anticancer effects are attributed to multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : It is hypothesized that the compound inhibits enzymes involved in tumor growth and metastasis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that coumarins can induce oxidative stress in cancer cells, promoting cell death.

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer activity, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Furthermore, it has demonstrated antimicrobial activity against various pathogens, making it a candidate for further investigation in both therapeutic and preventive applications .

Case Studies

Several studies have documented the biological activities of coumarin derivatives, including:

  • Study on MCF-7 Cells : A study reported that coumarin derivatives showed selective cytotoxicity towards MCF-7 cells compared to normal cells, suggesting potential for targeted cancer therapy .
  • Anti-inflammatory Effects : Another research highlighted the ability of coumarin derivatives to reduce inflammation in animal models by modulating immune responses .
  • Antimicrobial Efficacy : A comparative study revealed that related compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating their potential use as natural antibiotics .

Q & A

Basic: What are the standard synthetic routes for preparing 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling 8-acetyl-4-methyl-2-oxo-2H-chromen-7-ol with 3-chlorobenzoyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis of the benzoyl chloride. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the ester product. Yield optimization requires stoichiometric balancing of reagents and inert atmosphere use to prevent moisture interference .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Focus on the acetyl proton (~2.6 ppm, singlet) and the chromen-2-one carbonyl carbon (~160 ppm). The 3-chlorobenzoate group shows aromatic protons as multiplets (7.4–8.1 ppm) and a carbonyl carbon at ~165 ppm.
  • IR : Confirm ester C=O stretching (~1740 cm⁻¹) and chromen-2-one C=O (~1680 cm⁻¹).
  • HRMS : Verify molecular ion [M+H]+ at m/z 386.06 (calculated for C₂₀H₁₅ClO₅). Cross-validation with X-ray crystallography (if crystals are obtainable) is ideal for unambiguous confirmation .

Advanced: How can researchers resolve contradictions between experimental spectroscopic data and computational modeling results for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects in NMR or incomplete basis sets in DFT calculations. To address this:

Re-run NMR in deuterated DMSO to compare with simulated spectra (using tools like Gaussian or ORCA with the IEFPCM solvation model).

Validate computational models by adjusting functional groups (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ) and comparing with crystallographic data.

Use software like Mercury or OLEX2 to overlay experimental and optimized structures, identifying conformational mismatches .

Advanced: What strategies are recommended for refining the crystal structure of this compound when twinning or disorder complicates analysis?

Methodological Answer:
For twinned crystals:

  • Use SHELXL (TWIN/BASF commands) to model twinning matrices and refine scale factors.
  • For disorder, employ PART instructions to split occupancy of overlapping atoms (e.g., the acetyl or 3-chlorobenzoate groups). Validate refinement with R1/wR2 convergence (<5% discrepancy) and check residual electron density maps (<0.5 eÅ⁻³). Tools like WinGX/PLATON can automate validation .

Basic: How can researchers assess the thermal stability of this compound, and what decomposition patterns are expected?

Methodological Answer:
Perform TGA-DSC under nitrogen (10°C/min, 25–600°C). The compound should exhibit stability up to ~200°C, followed by decomposition of the ester group (mass loss ~25–30%). Compare with analogous coumarin derivatives (e.g., 3,4-dimethoxybenzoate variants ) to identify substituent-specific decomposition trends.

Advanced: What experimental designs are optimal for studying this compound’s interactions with biological targets like enzymes?

Methodological Answer:

  • Kinetic Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding constants (KD) with enzymes (e.g., cytochrome P450).
  • Molecular Docking : Pre-screen with AutoDock Vina, focusing on the chromen-2-one core’s interaction with active sites.
  • Mutagenesis Studies : Modify key residues (e.g., Ser or Tyr in hydrolases) to test binding hypotheses. Cross-reference with crystallographic data of protein-ligand complexes .

Advanced: How can researchers address low reproducibility in synthesizing this compound across different laboratories?

Methodological Answer:

  • Standardize anhydrous conditions (e.g., molecular sieves for solvents).
  • Use in situ FTIR to monitor reaction progress (disappearance of benzoyl chloride C=O peak at ~1770 cm⁻¹).
  • Share raw crystallographic data (CIF files) via repositories like the Cambridge Structural Database to align structural validation protocols .

Basic: What safety protocols are essential when handling this compound, particularly given its aromatic and halogenated components?

Methodological Answer:

  • Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of chloroaromatic vapors.
  • Dispose of waste via halogenated solvent containers, adhering to local regulations .

Advanced: How can computational tools predict the photophysical properties (e.g., fluorescence) of this compound for material science applications?

Methodological Answer:

  • Perform TD-DFT calculations (e.g., CAM-B3LYP/def2-TZVP) to simulate UV-Vis spectra. Compare with experimental λmax (~320 nm for chromen-2-one).
  • Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict charge-transfer behavior. Software like Multiwfn can visualize electron density transitions .

Advanced: What strategies mitigate challenges in achieving high enantiomeric purity if stereoisomers form during synthesis?

Methodological Answer:
While the target compound lacks chiral centers, derivatives with substituents (e.g., 4-methylbenzoate analogs ) may require:

  • Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent).
  • Asymmetric synthesis using Evans auxiliaries or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis). Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate

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